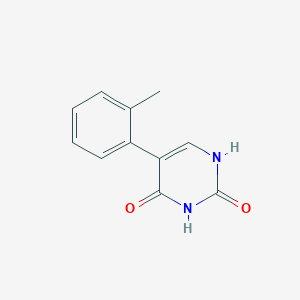

(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95%

描述

(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95% is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

The exact mass of the compound (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95% is 202.074227566 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

(2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is characterized by its pyrimidine core substituted with hydroxyl and methyl groups. The presence of these functional groups significantly influences its biological interactions.

The biological activity of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound's affinity for specific targets. For instance, studies have shown that similar pyrimidine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, impacting cell proliferation in certain cancers .

Anticancer Activity

Recent research indicates that pyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine have been evaluated for their antiproliferative effects against various cancer cell lines. One study reported that a related compound displayed an IC50 value of 0.79 μM against tubulin polymerization, demonstrating potential as an anticancer agent .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that certain substituted pyrimidines showed potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine may possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The antimicrobial properties of pyrimidines are well-documented. Compounds within this class have demonstrated effectiveness against various bacterial strains. For instance, derivatives have shown MIC values ranging from 500 to 1000 µg/mL against E. coli and S. aureus . This antimicrobial potential is crucial for developing new therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine can be influenced by structural modifications:

| Compound | Substituent | Biological Activity | IC50 Value |

|---|---|---|---|

| A | Hydroxyl | Anticancer | 0.79 μM |

| B | Methyl | Anti-inflammatory | 0.04 μmol |

| C | Fluoro | Antimicrobial | 500 µg/mL |

This table illustrates how variations in substituents can alter the compound's efficacy and selectivity towards specific biological targets.

Case Studies

- Anticancer Efficacy : A study evaluated a series of pyrimidines for their effect on hepatocellular carcinoma cells and found that certain derivatives exhibited significant antiproliferative activity with IC50 values as low as 16 nM .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that specific pyrimidine derivatives significantly reduced inflammation compared to controls .

- Antimicrobial Testing : In vitro assays against common pathogens showed promising results for pyrimidine derivatives, establishing their potential as new antimicrobial agents .

科学研究应用

Synthesis of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine

The synthesis of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine precursors. The compound can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives under acidic or basic conditions. This method allows for the introduction of functional groups at specific positions on the pyrimidine ring, enhancing its biological activity.

Antimicrobial Properties

Pyrimidine derivatives have been extensively studied for their antimicrobial activities. (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine has shown promising results against various bacterial strains. For instance, studies indicate that compounds with hydroxyl substitutions exhibit enhanced antibacterial activity due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that pyrimidine derivatives can act as anti-inflammatory agents. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory diseases. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine is supported by its ability to induce apoptosis in cancer cells. Mechanistic studies reveal that this compound may interfere with cell cycle regulation and promote programmed cell death through various signaling pathways . Its structural features allow it to bind effectively to DNA and RNA targets, which is crucial for anticancer activity.

Antiviral Properties

Pyrimidines have also been recognized for their antiviral properties. The compound has shown efficacy against certain viral infections by inhibiting viral replication mechanisms. For example, studies indicate that similar pyrimidine derivatives can act as inhibitors of viral polymerases .

Case Studies

化学反应分析

Nucleophilic Substitution Reactions

The hydroxyl groups at positions 2 and 4 can be activated for nucleophilic substitution. Common methods include:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides. For example, analogous pyrimidines undergo chlorination at 80–100°C with POCl₃, achieving yields >85% .

-

Amination : Chlorinated intermediates react with amines (e.g., piperazine) in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃, yielding substituted derivatives .

Table 1: Representative Nucleophilic Substitution Conditions

| Reaction Type | Reagent/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, 80–100°C, 4–6 h | 85–90% | |

| Piperazine Substitution | Piperazine, DMF, K₂CO₃, 60°C, 12 h | 70–75% |

Condensation and Cyclization Reactions

The hydroxyl groups participate in condensations to form fused heterocycles:

-

With Isatin Derivatives : Condensation in ethanol/acetic acid forms pyrimidine-isatin hybrids, enhancing biological activity .

-

Cyclization with Formamide : Heating with formamide (110–140°C) generates pyrimido[4,5-d]pyrimidines via Schiff base intermediates .

Table 2: Condensation Reaction Parameters

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isatin derivatives | Ethanol, acetic acid, reflux, 8 h | Pyrimidine-isatin hybrids | 60–65% | |

| Formamide | 130–140°C, 4–6 h | Pyrimido[4,5-d]pyrimidines | 55–60% |

Functional Group Transformations

The hydroxyl groups enable further derivatization:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms methyl ethers .

-

Hydrazinolysis : Treatment with hydrazine hydrate replaces thiol groups with hydrazine, forming hydrazinyl derivatives .

Example Pathway :

-

Chlorination with POCl₃ → Dichloropyrimidine intermediate.

-

Substitution with chrysin (flavonoid) → Biologically active hybrid .

Multi-Component Reactions

Pyrimidines participate in one-pot syntheses for complex scaffolds:

-

Barbituric Acid-Based Reactions : React with aryl aldehydes and aminopyrimidines in ethanol to form pyrimido[4,5-d]pyrimidines .

-

Triethyl Orthoformate Cyclization : Forms fused rings via CN bond formation .

Key Conditions :

-

Solvent: Ethanol or DMF.

-

Catalysts: Piperidine/acetic acid or K₂CO₃.

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes electrophilic substitution:

-

Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at the methylphenyl meta position .

-

Nitration : Mixed acid (HNO₃/H₂SO₄) facilitates nitro group incorporation .

Table 3: Electrophilic Substitution Data

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 6 h | Meta | 70% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Para | 65% |

Hydrogen Bonding and Coordination Chemistry

The hydroxyl groups act as hydrogen bond donors, influencing:

属性

IUPAC Name |

5-(2-methylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMUINAENRMYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623140 | |

| Record name | 5-(2-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952402-53-8 | |

| Record name | 5-(2-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。